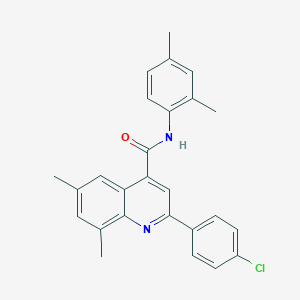![molecular formula C24H17BrN2O3S B338475 (4-Bromophenyl)methyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B338475.png)
(4-Bromophenyl)methyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)methyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate is a complex organic compound that features a bromobenzyl group, a phenyl-thiazole moiety, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Phenyl Group: The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Bromination: The benzyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves the esterification of the benzoic acid derivative with the bromobenzyl-thiazole intermediate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromophenyl)methyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Applications De Recherche Scientifique
(4-Bromophenyl)methyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring.
Biological Studies: The compound is used to investigate enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)methyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with metal ions and active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl group can enhance binding affinity through π-π interactions with aromatic amino acids in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenyl-thiazole derivatives: These compounds share the thiazole ring and bromophenyl group but differ in the ester or amide functionalities.
Phenyl-thiazole carboxylates: These compounds have similar structural motifs but may vary in the position of the substituents.
Uniqueness
(4-Bromophenyl)methyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate is unique due to its combination of a bromobenzyl group, a phenyl-thiazole moiety, and a benzoate ester. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C24H17BrN2O3S |
|---|---|
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
(4-bromophenyl)methyl 2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoate |
InChI |
InChI=1S/C24H17BrN2O3S/c25-18-12-10-16(11-13-18)14-30-23(29)20-9-5-4-8-19(20)22(28)27-24-26-21(15-31-24)17-6-2-1-3-7-17/h1-13,15H,14H2,(H,26,27,28) |
Clé InChI |
NTZAZUXMTDVWMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3C(=O)OCC4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3C(=O)OCC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-(4-chlorophenyl)-6,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B338413.png)


